molecular formula C24H40NO2+ B11585047 1-Benzyl-1-(11-methoxy-11-oxoundecyl)piperidinium

1-Benzyl-1-(11-methoxy-11-oxoundecyl)piperidinium

Katalognummer: B11585047
Molekulargewicht: 374.6 g/mol
InChI-Schlüssel: UIYKQOAGTJNYOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-BENZYL-1-(11-METHOXY-11-OXOUNDECYL)PIPERIDIN-1-IUM is a complex organic compound with a unique structure that includes a piperidinium core substituted with a benzyl group and an 11-methoxy-11-oxoundecyl chain

Vorbereitungsmethoden

The synthesis of 1-BENZYL-1-(11-METHOXY-11-OXOUNDECYL)PIPERIDIN-1-IUM typically involves multiple steps, starting with the preparation of the piperidinium core. The benzyl group is introduced through a nucleophilic substitution reaction, while the 11-methoxy-11-oxoundecyl chain is added via esterification or amidation reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Analyse Chemischer Reaktionen

1-BENZYL-1-(11-METHOXY-11-OXOUNDECYL)PIPERIDIN-1-IUM undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes .

Wissenschaftliche Forschungsanwendungen

1-BENZYL-1-(11-METHOXY-11-OXOUNDECYL)PIPERIDIN-1-IUM has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.

Wirkmechanismus

The mechanism of action of 1-BENZYL-1-(11-METHOXY-11-OXOUNDECYL)PIPERIDIN-1-IUM involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Vergleich Mit ähnlichen Verbindungen

1-BENZYL-1-(11-METHOXY-11-OXOUNDECYL)PIPERIDIN-1-IUM can be compared with similar compounds such as 1-Benzyl-1-(11-hydroxyundecyl)piperidinium and 1-(11-Methoxy-11-oxoundecyl)-1-methylpiperidinium. These compounds share structural similarities but differ in their functional groups and reactivity. The unique combination of the benzyl group and the 11-methoxy-11-oxoundecyl chain in 1-BENZYL-1-(11-METHOXY-11-OXOUNDECYL)PIPERIDIN-1-IUM provides distinct chemical and biological properties .

Eigenschaften

Molekularformel

C24H40NO2+

Molekulargewicht

374.6 g/mol

IUPAC-Name

methyl 11-(1-benzylpiperidin-1-ium-1-yl)undecanoate

InChI

InChI=1S/C24H40NO2/c1-27-24(26)18-12-6-4-2-3-5-7-13-19-25(20-14-9-15-21-25)22-23-16-10-8-11-17-23/h8,10-11,16-17H,2-7,9,12-15,18-22H2,1H3/q+1

InChI-Schlüssel

UIYKQOAGTJNYOE-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CCCCCCCCCC[N+]1(CCCCC1)CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.